Methyl 5-bromopent-3-enoate
CAS No.:
Cat. No.: VC18325429
Molecular Formula: C6H9BrO2
Molecular Weight: 193.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H9BrO2 |
---|---|
Molecular Weight | 193.04 g/mol |
IUPAC Name | methyl (E)-5-bromopent-3-enoate |
Standard InChI | InChI=1S/C6H9BrO2/c1-9-6(8)4-2-3-5-7/h2-3H,4-5H2,1H3/b3-2+ |
Standard InChI Key | YTBXNIPJPAPVPW-NSCUHMNNSA-N |
Isomeric SMILES | COC(=O)C/C=C/CBr |
Canonical SMILES | COC(=O)CC=CCBr |
Introduction
Chemical Structure and Physicochemical Properties
Methyl 5-bromopent-3-enoate belongs to the class of α,β-unsaturated esters, featuring a bromine atom at the terminal position of a pentenoyl chain. Its (E)-configuration is confirmed by spectroscopic data, including nuclear magnetic resonance (NMR) and mass spectrometry . Key properties are summarized below:
Property | Value |
---|---|
Molecular Formula | C₆H₉BrO₂ |
Molecular Weight | 193.04 g/mol |
IUPAC Name | methyl (E)-5-bromopent-3-enoate |
InChI Key | YTBXNIPJPAPVPW-NSCUHMNNSA-N |
SMILES | COC(=O)/C=C/CBr |
Boiling Point | 215.9 °C (estimated) |
Density | 1.42 g/cm³ (predicted) |
Solubility | Miscible in organic solvents |
The compound’s reactivity stems from its conjugated enoate system and electrophilic bromine, enabling participation in Michael additions, radical reactions, and transition metal-catalyzed couplings .
Synthetic Methodologies
Esterification of 5-Bromopent-3-enoic Acid
The most straightforward synthesis involves acid-catalyzed esterification of 5-bromopent-3-enoic acid with methanol. Sulfuric acid or p-toluenesulfonic acid (PTSA) typically facilitates this reaction, yielding the ester in >80% purity .
Bromination of Pent-3-enoate Derivatives
Alternative routes include the bromination of methyl pent-3-enoate using bromine (Br₂) or N-bromosuccinimide (NBS). For example, radical bromination with NBS under UV light selectively introduces bromine at the terminal position .
Cross-Coupling Approaches
Recent advancements employ palladium or copper catalysts to construct the bromoenal framework. A notable method involves the coupling of methyl acrylate with 1,3-dibromopropane in the presence of CuI and a diamine ligand, achieving 72% yield .
Applications in Organic Synthesis
Cyclization Reactions
Methyl 5-bromopent-3-enoate is a key precursor in bromolactonization. For instance, treatment with tetrabutylammonium bromide (TBAB) and oxone generates γ-bromo-γ-lactones via electrophilic cyclization, a step critical in natural product synthesis .
Transition Metal-Catalyzed Couplings
The compound participates in Suzuki-Miyaura and Heck couplings. In one study, its reaction with phenylboronic acid using Pd(PPh₃)₄ produced methyl 5-phenylpent-3-enoate, a chiral building block for pharmaceuticals .
Radical Polymerization
The bromine atom facilitates atom-transfer radical polymerization (ATRP), enabling the synthesis of functionalized polymers. This application is explored in material science for creating stimuli-responsive surfaces .
Parameter | Recommendation |
---|---|
Storage | –20°C under inert atmosphere (N₂/Ar) |
Handling | Use fume hood; avoid skin contact |
Disposal | Incinerate per EPA guidelines |
Acute exposure risks include skin irritation and respiratory distress . Material Safety Data Sheets (MSDS) recommend nitrile gloves and safety goggles during handling.
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